molecular formula C11H15NO B2887398 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25939-83-7

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2887398
CAS RN: 25939-83-7
M. Wt: 177.247
InChI Key: FSCCJTKQQGRDAT-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that is used as a chemical reagent and organic intermediate . It is also used in pharmaceutical research and development .


Synthesis Analysis

The synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C10H13NO . The molecular weight of this compound is 163.22 .


Physical And Chemical Properties Analysis

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a solid compound . It has a SMILES string representation of COc1ccc2CNCCc2c1 .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It has hazard statements H302 - H411 and precautionary statements P264 - P270 - P273 - P301 + P312 - P391 - P501 .

properties

IUPAC Name

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCJTKQQGRDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods I

Procedure details

6-methoxy-1-methyl-3,4-dihydroisoquinoline (54.0 g, 0.31 mmol) was added to a suspension of sodium borohydride(5.8 g, 138 mmol) in ethanol. The mixture solution was stirred for 1 hour at a room temperature, cooled to below 5° C., acidified with diluted hydrochloric acid, adjusted to alkali with sodium hydroxide solution, and then extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under a reduced pressure to give 45.4 g of the titled compound.
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Synthesis routes and methods II

Procedure details

In close analogy to the procedure described above, 1-Methyl-6-methoxy-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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